4'-Chloro-3,3-dimethylbutyrophenone
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Overview
Description
4’-Chloro-3,3-dimethylbutyrophenone is a chemical compound with the molecular formula C12H15ClO. It is known for its unique structure, which includes a phenone group substituted with a chlorine atom and two methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3,3-dimethylbutyrophenone typically involves the reaction of 4-chlorobenzoyl chloride with 3,3-dimethylbutan-2-one in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of 4’-Chloro-3,3-dimethylbutyrophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3,3-dimethylbutyrophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 4’-Chloro-3,3-dimethylbutyric acid.
Reduction: Formation of 4’-Chloro-3,3-dimethylbutanol.
Substitution: Formation of various substituted phenones depending on the nucleophile used.
Scientific Research Applications
4’-Chloro-3,3-dimethylbutyrophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4’-Chloro-3,3-dimethylbutyrophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,3-dimethylbutyrophenone: Similar structure but different substitution pattern.
3,3-Dimethylbutyrophenone: Lacks the chlorine atom.
4-Chlorobutyrophenone: Lacks the methyl groups.
Uniqueness
4’-Chloro-3,3-dimethylbutyrophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups influences its reactivity and interactions with other molecules .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBFSVPPZZVYBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561039 |
Source
|
Record name | 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60851-32-3 |
Source
|
Record name | 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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